molecular formula C10H21N B12551983 1-Hexen-3-amine, N-(2-methylpropyl)- CAS No. 144608-83-3

1-Hexen-3-amine, N-(2-methylpropyl)-

Katalognummer: B12551983
CAS-Nummer: 144608-83-3
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: NVHAODRFHHIWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexen-3-amine, N-(2-methylpropyl)- is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to a hexene chain with a 2-methylpropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Hexen-3-amine, N-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of 1-hexene with an amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1-Hexen-3-amine, N-(2-methylpropyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hexen-3-amine, N-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Wissenschaftliche Forschungsanwendungen

1-Hexen-3-amine, N-(2-methylpropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 1-Hexen-3-amine, N-(2-methylpropyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hexen-3-amine: Lacks the 2-methylpropyl substituent, leading to different chemical properties.

    N-(2-methylpropyl)-amine: Does not have the hexene chain, resulting in different reactivity and applications.

Uniqueness

1-Hexen-3-amine, N-(2-methylpropyl)- is unique due to the combination of the hexene chain and the 2-methylpropyl substituent. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

144608-83-3

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

N-(2-methylpropyl)hex-1-en-3-amine

InChI

InChI=1S/C10H21N/c1-5-7-10(6-2)11-8-9(3)4/h6,9-11H,2,5,7-8H2,1,3-4H3

InChI-Schlüssel

NVHAODRFHHIWPD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C=C)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.